molecular formula C13H16F2N2O2 B13055600 Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate

Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate

Cat. No.: B13055600
M. Wt: 270.27 g/mol
InChI Key: SPRJRPVDXJBMIT-UHFFFAOYSA-N
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Description

Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate is a chemical compound with the molecular formula C13H16F2N2O2 and a molecular weight of 270.28 g/mol . This compound is characterized by the presence of a benzoate ester group, two fluorine atoms, and a piperazine ring substituted with a methyl group. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate typically involves the reaction of 2,5-difluorobenzoic acid with 3-methylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with different substituents on the benzene ring.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

Scientific Research Applications

Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The fluorine atoms may enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,5-difluoro-4-(4-methylpiperazin-1-YL)benzoate
  • Methyl 2,5-difluoro-4-(2-methylpiperazin-1-YL)benzoate
  • Methyl 2,5-difluoro-4-(3-ethylpiperazin-1-YL)benzoate

Uniqueness

Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate is unique due to the specific positioning of the methyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms also distinguishes it from other similar compounds, potentially enhancing its stability and binding properties .

Properties

Molecular Formula

C13H16F2N2O2

Molecular Weight

270.27 g/mol

IUPAC Name

methyl 2,5-difluoro-4-(3-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C13H16F2N2O2/c1-8-7-17(4-3-16-8)12-6-10(14)9(5-11(12)15)13(18)19-2/h5-6,8,16H,3-4,7H2,1-2H3

InChI Key

SPRJRPVDXJBMIT-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C2=C(C=C(C(=C2)F)C(=O)OC)F

Origin of Product

United States

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